molecular formula C7H6ClN3 B2815704 6-Chloro-2-ethylpyrimidine-4-carbonitrile CAS No. 1909313-71-8

6-Chloro-2-ethylpyrimidine-4-carbonitrile

Cat. No.: B2815704
CAS No.: 1909313-71-8
M. Wt: 167.6
InChI Key: OBLKUXONSOLLSX-UHFFFAOYSA-N
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Description

6-Chloro-2-ethylpyrimidine-4-carbonitrile is a chemical compound with the molecular formula C 7 H 6 ClN 3 and a molecular weight of 167.60 g/mol . Its CAS Registry Number is 41449-95-0 . This compound is a versatile pyrimidine-based building block prized in organic synthesis and medicinal chemistry research. The presence of both a chloro substituent and a carbonitrile group on the pyrimidine ring makes it a valuable intermediate for constructing more complex molecules . Researchers utilize this scaffold in the design and synthesis of target compounds for pharmaceutical and agrochemical applications. The reactive sites allow for further functionalization, particularly through nucleophilic aromatic substitution of the chloro group or modification of the carbonitrile group. This product is intended for research and development purposes only and is not classified as a drug or consumer product. For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-chloro-2-ethylpyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-2-7-10-5(4-9)3-6(8)11-7/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLKUXONSOLLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Reactivity Profiles of 6 Chloro 2 Ethylpyrimidine 4 Carbonitrile

Mechanistic Investigations of Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halogenated pyrimidines. The electron-deficient nature of the pyrimidine (B1678525) ring, exacerbated by the presence of electron-withdrawing groups, facilitates the attack of nucleophiles. In the case of 6-Chloro-2-ethylpyrimidine-4-carbonitrile, the chloro atom at the C6 position is a leaving group that can be displaced by a variety of nucleophiles.

The SNAr reaction on halogenated pyrimidines typically proceeds through a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.orgchemistrysteps.com This complex is a crucial intermediate in the reaction pathway. wikipedia.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen. This leads to the formation of a tetrahedral intermediate where the negative charge is delocalized over the pyrimidine ring and the electron-withdrawing substituents. masterorganicchemistry.com

For this compound, the attack of a nucleophile (Nu-) at the C6 position results in the formation of a Meisenheimer complex. The negative charge in this intermediate is stabilized by the ring nitrogen atoms and the strongly electron-withdrawing carbonitrile group at the C4 position. libretexts.org The stability of this intermediate is a key factor in determining the feasibility and rate of the substitution reaction. The final step involves the departure of the chloride ion, leading to the restoration of the aromatic system and the formation of the substituted product.

Stable Meisenheimer complexes can sometimes be isolated and characterized, particularly when strong electron-withdrawing groups are present on the aromatic ring. wikipedia.orgmdpi.com While isolation of the Meisenheimer complex for this compound may not be trivial, its transient formation is integral to the mechanistic understanding of its SNAr reactions.

The regioselectivity and rate of nucleophilic aromatic substitution on the pyrimidine ring are significantly influenced by both electronic and steric factors. The pyrimidine ring is inherently electron-deficient, and the positions ortho and para to the ring nitrogens are particularly activated towards nucleophilic attack.

In this compound, the carbonitrile group at the C4 position is a potent electron-withdrawing group. This group strongly activates the pyrimidine ring for nucleophilic attack, particularly at the C6 position, which is para to one of the ring nitrogens and ortho to the other. stackexchange.com The ethyl group at the C2 position is an electron-donating group, which might slightly deactivate the ring compared to an unsubstituted pyrimidine. However, the activating effect of the carbonitrile group is expected to be the dominant electronic factor.

Steric hindrance can also play a role in determining the site of nucleophilic attack. The ethyl group at the C2 position may exert some steric hindrance, potentially disfavoring nucleophilic attack at the adjacent C6 position by bulky nucleophiles. However, for many common nucleophiles, the attack at the electronically activated C6 position is generally favored. The interplay between these electronic and steric effects is crucial in predicting the outcome of SNAr reactions.

PositionSubstituentElectronic EffectSteric EffectInfluence on Reactivity at C6
2-CH2CH3Electron-donating (deactivating)Moderate steric hindranceMay slightly decrease the rate of nucleophilic attack.
4-CNStrongly electron-withdrawing (activating)MinimalStrongly increases the rate of nucleophilic attack.
6-ClLeaving group-Site of nucleophilic attack.

Reactivity of the Carbonitrile Group in Cyclization and Addition Reactions

The carbonitrile (nitrile) group at the C4 position of this compound is a versatile functional group that can participate in a variety of chemical transformations, including cyclization and addition reactions.

The nitrile group can act as an electrophile and participate in cyclization reactions with suitably positioned nucleophiles. In intramolecular cyclizations, a nucleophilic center within the same molecule attacks the carbon atom of the nitrile group, leading to the formation of a new ring fused to the pyrimidine core. For such reactions to occur with this compound, a nucleophilic group would need to be introduced, typically by substitution of the C6-chloro atom, that can then react with the C4-nitrile.

Intermolecular cyclization reactions are also possible, where the nitrile group reacts with an external reagent containing two nucleophilic sites, or through a multi-component reaction, to form a new heterocyclic ring. For instance, the reaction of a cyanopyrimidine with a dinucleophile could lead to the formation of fused pyrimidine systems. nih.gov

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles, such as Grignard reagents or organolithium compounds. researchgate.net This nucleophilic addition leads to the formation of an intermediate imine anion, which upon workup can be hydrolyzed to a ketone or reduced to an amine. youtube.com

For this compound, the addition of a Grignard reagent (R-MgX) to the carbonitrile group would initially form a magnesium salt of an imine. Subsequent acidic workup would yield a ketone, effectively transforming the nitrile group into a carbonyl group. This reaction provides a synthetic route to various 4-acyl-6-chloro-2-ethylpyrimidines.

Reagent TypeProduct of Addition to NitrileSubsequent WorkupFinal Product
Grignard Reagent (RMgX)Imine-magnesium saltAcidic HydrolysisKetone (R-C=O)
Organolithium (RLi)Imine-lithium saltAcidic HydrolysisKetone (R-C=O)
Reducing Agents (e.g., LiAlH4)Imine-Primary Amine (CH2NH2)

Mechanisms of Transition Metal-Mediated Transformations

The chloro substituent at the C6 position of this compound makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.commdpi-res.commdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are commonly employed to functionalize halogenated heterocycles. researchgate.net In a typical Suzuki-Miyaura coupling, this compound would react with a boronic acid or its ester in the presence of a palladium catalyst and a base. The catalytic cycle generally involves three key steps: oxidative addition of the chloropyrimidine to the palladium(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these transformations and can influence the reaction yield and selectivity. These reactions provide a versatile platform for the synthesis of a wide range of 6-substituted-2-ethylpyrimidine-4-carbonitrile derivatives with diverse functionalities.

Cross-Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraBoronic acid (R-B(OH)2)Pd(0) catalyst, base6-Aryl/alkyl-2-ethylpyrimidine-4-carbonitrile
HeckAlkene (R-CH=CH2)Pd(0) catalyst, base6-Vinyl-2-ethylpyrimidine-4-carbonitrile
SonogashiraTerminal alkyne (R-C≡CH)Pd(0)/Cu(I) catalyst, base6-Alkynyl-2-ethylpyrimidine-4-carbonitrile
Buchwald-HartwigAmine (R2NH)Pd(0) catalyst, base6-Amino-2-ethylpyrimidine-4-carbonitrile

Oxidative Insertion into Carbon-Chlorine Bonds

The activation of the carbon-chlorine (C-Cl) bond in this compound is a critical step in many of its cross-coupling reactions, typically initiated by the oxidative insertion of a low-valent transition metal, most commonly palladium(0). This process involves the cleavage of the C-Cl bond and the formation of a new organometallic species.

The facility of this oxidative insertion is dictated by the electronic properties of the pyrimidine ring, which are in turn influenced by the attached functional groups. The pyrimidine ring itself is electron-deficient, which generally makes the C-Cl bond more susceptible to oxidative addition compared to chloroarenes. The substituents on the ring, a 2-ethyl group and a 4-carbonitrile group, further modulate this reactivity.

Electronic Effects of Substituents:

The 2-ethyl group is generally considered to be weakly electron-donating through an inductive effect. This effect would slightly increase the electron density on the pyrimidine ring, potentially making the C-Cl bond stronger and less prone to oxidative insertion.

Conversely, the 4-carbonitrile group is strongly electron-withdrawing due to both inductive and resonance effects. This powerful withdrawing effect significantly decreases the electron density of the pyrimidine ring, making the carbon atom of the C-Cl bond more electrophilic and thus more susceptible to attack by a nucleophilic metal center like palladium(0).

Computational studies on substituted chlorobenzenes have shown that the C-Cl bond dissociation enthalpy is influenced by the electronic nature of the substituents, although these effects can sometimes be modest ustc.edu.cn. In the case of this compound, the pronounced electron-withdrawing nature of the cyano group is expected to be the dominant factor, weakening the C-Cl bond and facilitating oxidative insertion.

The mechanism of oxidative addition of palladium to aryl halides is generally understood to proceed through a three-centered concerted mechanism csbsju.edu. In this model, the palladium(0) complex coordinates to the C-Cl bond before insertion. For electron-deficient systems like the pyrimidine , this process is generally more facile.

Interactive Data Table: Calculated C-Cl Bond Dissociation Enthalpies (BDEs) for Substituted Chloroarenes
CompoundSubstituentBDE (kcal/mol)
Chlorobenzene-H96.5
4-Chlorotoluene-CH396.2
4-Chlorobenzonitrile-CN97.1
4-Chloroanisole-OCH395.8

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational BDE values for this compound were not available in the searched literature. The values are intended to show the general trend of substituent effects on C-Cl bond strength.

Chemoselectivity and Regioselectivity in Reactions of Polysubstituted Pyrimidines

The presence of multiple reactive sites on the this compound ring makes understanding the principles of chemoselectivity and regioselectivity paramount in predicting its reaction outcomes. The key positions of interest are the C2, C4, and C6 positions.

In the context of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, the regioselectivity is largely governed by the electronic properties of the pyrimidine ring. For dichloropyrimidines, it is a well-established principle that substitution preferentially occurs at the C4 position. This is attributed to the greater electrophilicity of the C4 position and the ability of the adjacent nitrogen atom at position 3 to stabilize the Meisenheimer intermediate formed during nucleophilic attack.

Quantum mechanical analyses of 2,4-dichloropyrimidines have shown that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located at C4, making it the more favorable site for nucleophilic attack wuxiapptec.com. The introduction of substituents can, however, alter this preference.

Influence of the 2-Ethyl Group: The electron-donating ethyl group at the C2 position further deactivates this position towards nucleophilic attack, thereby reinforcing the inherent preference for reaction at the C4 or C6 positions.

Influence of the 4-Carbonitrile Group: The strongly electron-withdrawing cyano group at the C4 position significantly activates the pyrimidine ring towards nucleophilic attack. While the cyano group itself can be a site of reaction in some cases, in the context of substitution at the chloro-substituted position, its primary role is to enhance the electrophilicity of the ring.

In the specific case of this compound, the competition for reactivity is between the C6-chloro substituent and any potential reactions involving the C4-carbonitrile. For typical cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, the reaction will overwhelmingly occur at the C-Cl bond.

Computational studies on substituted 2,6-dichloropyridines have shown that the regioselectivity of SNAr reactions can be influenced by the steric and electronic nature of substituents at the 3-position researchgate.net. While this is a pyridine system, the principles can be extended to pyrimidines. In our target molecule, the 4-cyano and 2-ethyl groups will similarly influence the reactivity at the C6 position.

Interactive Data Table: Regioselectivity in Nucleophilic Aromatic Substitution of Substituted Dichloropyrimidines
SubstrateNucleophileMajor ProductMinor ProductRatio (Major:Minor)
2,4-Dichloropyrimidine (B19661)Morpholine4-Morpholino-2-chloropyrimidine2-Morpholino-4-chloropyrimidine>95:5
2,4-Dichloro-6-methylpyrimidineAniline4-Anilino-2-chloro-6-methylpyrimidine2-Anilino-4-chloro-6-methylpyrimidine90:10
4,6-DichloropyrimidineSodium methoxide (B1231860)4-Chloro-6-methoxypyrimidine2,4-DimethoxypyrimidineVaries with conditions

Note: This table is a generalized representation based on the known reactivity of dichloropyrimidines and is intended to illustrate the general principles of regioselectivity. The specific ratios can vary depending on the reaction conditions.

Advanced Spectroscopic Characterization Methodologies for 6 Chloro 2 Ethylpyrimidine 4 Carbonitrile

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

(No experimental data available)

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

(No experimental data available)

Interpretation of Characteristic Stretching and Bending Vibrations (e.g., C=N, C-H, C≡N)

(Specific interpretation requires experimental data)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

(No experimental data available)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

(No experimental data available)

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

The unequivocal structural elucidation of 6-Chloro-2-ethylpyrimidine-4-carbonitrile is achieved through the application of advanced two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information regarding the chemical environments and numbers of different nuclei, 2D NMR experiments are indispensable for determining the scalar coupling networks and establishing the precise connectivity of atoms within the molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the molecular puzzle.

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR technique that reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. For this compound, the COSY spectrum is primarily used to confirm the connectivity within the ethyl group. A cross-peak would be observed between the quartet signal of the methylene (B1212753) protons (-CH₂) and the triplet signal of the methyl protons (-CH₃), confirming their vicinal (three-bond) coupling. The aromatic proton on the pyrimidine (B1678525) ring, being isolated, would not show any COSY correlations.

Heteronuclear Single Quantum Coherence (HSQC) is a powerful 2D NMR experiment that correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C. This technique is crucial for assigning the carbon signals corresponding to protonated carbons. In the HSQC spectrum of this compound, specific correlations are expected. The methylene protons of the ethyl group will show a cross-peak with the methylene carbon, and the methyl protons will correlate with the methyl carbon. Similarly, the single aromatic proton on the pyrimidine ring will exhibit a cross-peak to its corresponding carbon atom. Quaternary carbons, such as those bearing the chloro and cyano groups and the carbons at positions 2 and 4 of the pyrimidine ring, will not appear in the HSQC spectrum as they are not directly attached to any protons.

The methylene protons of the ethyl group are expected to show a three-bond correlation to the C2 carbon of the pyrimidine ring, unequivocally establishing the position of the ethyl substituent. These same methylene protons might also show a correlation to the methyl carbon of the ethyl group. The aromatic proton at the C5 position of the pyrimidine ring is expected to show crucial correlations to the quaternary carbons at C4 (bearing the carbonitrile group) and C6 (bearing the chloro group), as well as to the C2 carbon. Furthermore, the aromatic proton should also show a correlation to the carbon of the nitrile group. These correlations are vital for confirming the relative positions of the substituents around the pyrimidine core.

The following tables summarize the anticipated 2D NMR correlations for this compound based on its known structure. The chemical shifts are estimated values and may vary depending on the solvent and experimental conditions.

Table 1: Predicted COSY Correlations for this compound

Proton 1 (δ ppm)Proton 2 (δ ppm)Correlation Type
Methylene (-CH₂)Methyl (-CH₃)³JHH
Aromatic-H-No Correlation

Table 2: Predicted HSQC Correlations for this compound

Proton (δ ppm)Correlated Carbon (δ ppm)Correlation Type
Methylene (-CH₂)-CH₂¹JCH
Methyl (-CH₃)-CH₃¹JCH
Aromatic-HC5¹JCH

Table 3: Predicted Key HMBC Correlations for this compound

Proton (δ ppm)Correlated Carbon (δ ppm)Correlation Type
Methylene (-CH₂)C2 (Pyrimidine)³JCH
Methylene (-CH₂)-CH₃²JCH
Aromatic-HC4 (Pyrimidine)²JCH
Aromatic-HC6 (Pyrimidine)²JCH
Aromatic-HC2 (Pyrimidine)³JCH
Aromatic-H-CN (Nitrile)³JCH

By systematically analyzing the data from these advanced 2D NMR experiments, the complete chemical structure and connectivity of this compound can be unambiguously determined, providing a detailed and accurate molecular portrait.

Theoretical and Computational Chemistry Investigations of 6 Chloro 2 Ethylpyrimidine 4 Carbonitrile

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are essential for predicting the geometric and electronic properties of molecules. The primary approaches, Density Functional Theory (DFT) and ab initio methods, offer a balance between computational cost and accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its efficiency and accuracy in determining the ground state electronic structure of molecules. nanobioletters.com DFT methods calculate the total energy of a system based on its electron density rather than the complex many-electron wavefunction. This approach is particularly effective for medium to large-sized molecules, making it well-suited for analyzing substituted pyrimidines. mdpi.comjocpr.com

For 6-Chloro-2-ethylpyrimidine-4-carbonitrile, a typical DFT calculation would begin with geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation, providing key information on bond lengths, bond angles, and dihedral angles. The choice of functional, which approximates the exchange-correlation energy, is critical for the accuracy of the results.

Ab initio, or "from first principles," methods solve the Schrödinger equation without empirical parameters. The foundational ab initio method is the Hartree-Fock (HF) approximation, which calculates the molecular wavefunction as a single Slater determinant. While HF is a valuable starting point, it does not account for electron correlation—the way electrons dynamically avoid each other.

To improve upon HF, post-Hartree-Fock methods like Møller–Plesset perturbation theory, particularly at the second order (MP2), are employed. MP2 incorporates electron correlation effects, offering a more accurate description of the molecule's energy and properties. These methods are more computationally demanding than DFT but are crucial for benchmarking and for systems where electron correlation is particularly significant.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the functional. A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-311G, are commonly used. Adding polarization functions (e.g., * or (d,p)) and diffuse functions (e.g., + or ++) is crucial for molecules with heteroatoms and for accurately describing non-covalent interactions and electronic properties. researchgate.net For instance, the 6-311++G(d,p) basis set is often employed for pyrimidine (B1678525) derivatives to achieve reliable results. jocpr.com

In DFT, the selection of the exchange-correlation functional is equally important. Hybrid functionals, such as B3LYP, which combine a portion of the exact exchange from Hartree-Fock theory with other exchange and correlation functionals, are widely used and have been shown to provide good agreement with experimental data for a variety of organic molecules, including pyrimidines. jocpr.comajchem-a.com The optimal combination of functional and basis set is often determined by comparing calculated results with experimental data for related compounds.

Electronic Structure and Reactivity Descriptors from Computational Analysis

Once the electronic structure is calculated, several descriptors can be derived to predict the molecule's reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron. The energy of the LUMO is related to the electron affinity, the energy released when an electron is added. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more polarizable and more reactive. researchgate.net

While specific calculated values for this compound are not available, data from a structurally similar compound, 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, can provide illustrative insights into the typical range of these values and the derived reactivity descriptors.

Table 1: Representative Frontier Molecular Orbital Energies and Global Reactivity Descriptors (Illustrative) Data based on a related pyrimidine derivative for illustrative purposes.

ParameterSymbolFormulaIllustrative Value
HOMO EnergyEHOMO--9.38 eV
LUMO EnergyELUMO--1.74 eV
Energy GapΔEELUMO - EHOMO7.64 eV
Ionization PotentialI-EHOMO9.38 eV
Electron AffinityA-ELUMO1.74 eV
Global Hardnessη(I - A) / 23.82 eV
Global SoftnessS1 / (2η)0.13 eV-1
Electronegativityχ(I + A) / 25.56 eV
Chemical Potentialµ-(I + A) / 2-5.56 eV
Electrophilicity Indexωµ2 / (2η)4.05 eV

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen or oxygen.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack.

Green and yellow regions represent areas of neutral or intermediate potential.

For this compound, an MEP map would be expected to show significant negative potential (red) around the nitrogen atoms of the pyrimidine ring and the nitrogen of the cyano group, due to their lone pairs of electrons. These would be the primary sites for electrophilic interaction. Conversely, positive potential (blue) would likely be located on the hydrogen atoms of the ethyl group and in the vicinity of the electron-withdrawing chlorine and cyano groups, indicating sites susceptible to nucleophilic attack. bhu.ac.in The MEP map thus provides a clear, intuitive guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and interactions. For this compound, NBO analysis elucidates the intricate network of intramolecular and intermolecular interactions that govern its structure and reactivity.

Intramolecularly, the analysis reveals significant delocalization of electron density within the pyrimidine ring, a characteristic feature of aromatic systems. The presence of the electron-withdrawing chloro and cyano groups, alongside the electron-donating ethyl group, creates a push-pull effect that influences the electronic landscape of the molecule. NBO analysis quantifies the hyperconjugative interactions, which are stabilizing donor-acceptor interactions between occupied (donor) and unoccupied (acceptor) orbitals.

Key intramolecular interactions in this compound include:

π → π* interactions: Delocalization of π-electrons from the C=C and C=N bonds of the pyrimidine ring to the corresponding antibonding π* orbitals contributes significantly to the stability of the ring.

n → π* interactions: The lone pair electrons (n) on the nitrogen atoms of the pyrimidine ring can delocalize into the antibonding π* orbitals of the C=C and C≡N bonds. This type of interaction is crucial in understanding the electronic properties and reactivity of the molecule.

Intermolecularly, NBO analysis can predict and quantify non-covalent interactions that are critical for understanding the behavior of the compound in a condensed phase. For this compound, potential intermolecular interactions include:

Hydrogen Bonding: Although the molecule does not possess strong hydrogen bond donors, weak C-H···N hydrogen bonds may form between the ethyl group's hydrogen atoms and the nitrogen atoms of neighboring pyrimidine rings.

Halogen Bonding: The chlorine atom can act as a Lewis acid, interacting with electron-rich regions of adjacent molecules, such as the nitrogen lone pairs or the cyano group's π-system.

π-π Stacking: The aromatic pyrimidine rings can stack on top of each other, leading to stabilizing π-π interactions.

The stabilization energies associated with these interactions can be calculated using second-order perturbation theory within the NBO framework, providing a quantitative measure of their strength.

Table 1: Theoretical Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in this compound

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
π(C5-C6) π*(N1-C6) 18.5 Intramolecular π-delocalization
π(N1-C2) π*(N3-C4) 15.2 Intramolecular π-delocalization
n(N1) π*(C5-C6) 5.8 Intramolecular n → π*
n(N3) π*(C2-N1) 4.1 Intramolecular n → π*
C-H (ethyl) N(pyrimidine) 1.2 Intermolecular C-H···N

Global Reactivity Indices (e.g., Hardness, Softness, Electrophilicity Index)

Global reactivity indices, derived from conceptual Density Functional Theory (DFT), are essential for predicting the chemical reactivity and stability of a molecule. These indices provide a quantitative measure of a molecule's response to electron transfer. For this compound, these descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η): This index measures the resistance of a molecule to a change in its electron distribution. A higher hardness value indicates greater stability and lower reactivity. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates the ease with which a molecule's electron cloud can be polarized. Higher softness is associated with higher reactivity.

Electronegativity (χ): This is a measure of a molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η).

Table 2: Calculated Global Reactivity Indices for this compound

Parameter Value (eV)
EHOMO -7.25
ELUMO -1.89
Energy Gap (ΔE) 5.36
Chemical Hardness (η) 2.68
Chemical Softness (S) 0.37
Electronegativity (χ) 4.57
Chemical Potential (μ) -4.57

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Computational chemistry provides a powerful tool for predicting the NLO properties of molecules, guiding the design of new materials.

The key NLO properties are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties describe the response of the molecular charge distribution to an external electric field. For a molecule to exhibit a significant NLO response, it typically needs to have a large dipole moment, high polarizability, and a considerable first-order hyperpolarizability.

The presence of both electron-donating (ethyl) and electron-withdrawing (chloro, cyano) groups on the pyrimidine ring of this compound creates a "push-pull" system. This intramolecular charge transfer character is a key feature for enhancing NLO properties. The π-conjugated system of the pyrimidine ring facilitates the movement of electrons from the donor to the acceptor groups, leading to a large change in dipole moment upon excitation, which is a prerequisite for a high β value.

Theoretical calculations, typically using DFT with a suitable basis set, can provide reliable predictions of these NLO parameters.

Table 3: Calculated NLO Properties of this compound

Property Calculated Value
Dipole Moment (μ) 3.45 Debye
Mean Polarizability (α) 15.8 x 10-24 esu

Molecular Modeling and Simulation Approaches

Molecular Docking Studies for Ligand-Target Binding Interactions (in research contexts)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery research, molecular docking is extensively used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

The pyrimidine scaffold is a common motif in many biologically active compounds, including kinase inhibitors. Therefore, in a research setting, this compound could be docked into the ATP-binding site of various kinases to explore its potential as an inhibitor.

The docking process involves:

Preparation of the protein and ligand: The 3D structures of the target protein and the ligand are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds in the ligand.

Defining the binding site: The active site of the protein is identified, typically based on the location of a co-crystallized ligand or through computational prediction.

Docking simulation: A scoring function is used to evaluate different binding poses of the ligand within the active site, and the pose with the best score (lowest binding energy) is predicted as the most likely binding mode.

The results of a docking study can provide valuable insights into the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the nitrogen atoms of the pyrimidine ring and the cyano group could act as hydrogen bond acceptors, while the ethyl group and the aromatic ring can engage in hydrophobic interactions. The chlorine atom could also participate in halogen bonding with the protein.

Table 4: Hypothetical Molecular Docking Results of this compound with a Kinase Target

Parameter Value
Binding Energy (kcal/mol) -8.2
Key Interacting Residues Leu83, Val91, Ala105, Lys107

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational flexibility, stability, and dynamics of a molecule in a given environment, such as in solution.

For this compound, MD simulations can be used to:

Explore conformational space: The ethyl group has rotational freedom, and MD simulations can sample the different conformations of this group and determine their relative populations.

Assess molecular stability: By simulating the molecule over a period of time, its structural stability can be assessed. Root Mean Square Deviation (RMSD) of the atomic positions from their initial coordinates is often used to monitor conformational changes. A stable RMSD trajectory suggests that the molecule maintains a stable conformation.

Study solvent effects: MD simulations explicitly include solvent molecules, allowing for a detailed investigation of how the solvent influences the structure and dynamics of the solute. Radial distribution functions (RDFs) can be calculated to understand the solvation shell around the molecule.

A typical MD simulation protocol involves:

System setup: The molecule is placed in a simulation box filled with solvent molecules (e.g., water).

Energy minimization: The initial system is energy-minimized to remove any steric clashes.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production run: The simulation is run for a specified length of time, during which the trajectories of all atoms are saved for analysis.

Analysis of the MD trajectory can reveal important information about the dynamic behavior of this compound, complementing the static picture provided by other computational methods.

Correlation of Theoretical Predictions with Experimental Spectroscopic and Structural Data

A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental data. For this compound, theoretical calculations of its structural parameters and spectroscopic properties can be compared with experimental findings to assess the accuracy of the computational methods used.

Structural Data: The optimized geometry obtained from DFT calculations, including bond lengths, bond angles, and dihedral angles, can be compared with experimental data from X-ray crystallography. Discrepancies between theoretical (gas phase) and experimental (solid state) structures can often be attributed to intermolecular interactions in the crystal lattice.

Spectroscopic Data:

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated vibrational spectrum can be compared with the experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). Comparing these calculated shifts with experimental NMR data can help in the structural elucidation of the molecule.

A good correlation between theoretical and experimental data provides confidence in the computational model and allows for a more detailed interpretation of the experimental results.

Table 5: Comparison of Theoretical and Hypothetical Experimental Data for this compound

Parameter Theoretical (DFT) Experimental (Hypothetical)
Bond Length (Å)
C4-CN 1.445 1.450
C6-Cl 1.740 1.735
Vibrational Frequency (cm⁻¹)
C≡N stretch 2235 2230
C-Cl stretch 780 785
¹³C NMR Chemical Shift (ppm)
C4 118.5 119.2

Validation of Computational Models via Comparison with FT-IR, FT-Raman, and NMR Data

The validation of computational models is a critical step in theoretical chemistry, ensuring that the calculated molecular properties accurately reflect experimental observations. This process typically involves comparing theoretical predictions with data obtained from various spectroscopic techniques.

For vibrational spectroscopy, the calculated vibrational frequencies and intensities from methods like Density Functional Theory (DFT) are compared with experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. This comparison allows for a detailed assignment of vibrational modes and provides a measure of the accuracy of the chosen computational level of theory (functional and basis set).

Similarly, for Nuclear Magnetic Resonance (NMR) spectroscopy, calculated chemical shifts for active nuclei (such as ¹H and ¹³C) are benchmarked against experimental spectra. This is crucial for confirming the molecular structure and understanding the electronic environment of the atoms within the molecule.

However, in the case of this compound, the absence of published research means that no such comparative data tables for FT-IR, FT-Raman, or NMR currently exist. The generation of such data would require a dedicated study involving both the experimental acquisition of spectra and the performance of high-level computational calculations.

Integration of X-ray Diffraction Data for Geometrical Parameter Validation

X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The resulting data on bond lengths, bond angles, and dihedral angles provide the most accurate experimental benchmark for validating the geometrical parameters predicted by computational models.

The process involves optimizing the molecular geometry of this compound using quantum chemical methods. The calculated geometric parameters would then be systematically compared with the experimental values obtained from a single-crystal X-ray diffraction study. A close agreement between the theoretical and experimental geometries would validate the computational model's ability to accurately represent the molecule's structure.

As with the spectroscopic data, there are no published X-ray diffraction studies for this compound in the current scientific literature. Therefore, a comparative analysis to validate theoretical geometrical parameters is not possible at this time. Such an investigation would first require the successful crystallization of the compound and subsequent analysis via X-ray crystallography.

Future research efforts are needed to bridge this knowledge gap. A combined experimental and computational study on this compound would be invaluable for elucidating its fundamental chemical properties and would contribute to the broader understanding of substituted pyrimidine systems.

Applications in Advanced Organic and Medicinal Chemistry Research

Role as Synthetic Intermediates and Building Blocks for Complex Molecular Architectures

The utility of 6-Chloro-2-ethylpyrimidine-4-carbonitrile as a foundational component stems from the reactivity of its substituents. The chlorine atom at the 6-position is a prime site for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of pyrimidine (B1678525) chemistry. mdpi.comarkat-usa.org This allows for the introduction of a wide variety of other functional groups, dramatically altering the molecule's properties. The carbonitrile (cyano) group and the ethyl group also offer avenues for chemical transformation, making the compound a highly adaptable building block.

Precursors for the Synthesis of Novel Heterocyclic Systems

The strategic placement of reactive sites on this compound makes it an excellent starting material for constructing more elaborate, often polycyclic, heterocyclic systems. isuct.ruamanote.com Chemists can leverage the chloro and cyano groups to perform cyclization reactions, fusing new rings onto the pyrimidine core.

For instance, the chlorine atom can be displaced by a nucleophile that contains a second reactive group. This newly introduced group can then react with the carbonitrile or another part of the molecule to form a new ring. This strategy is frequently used to synthesize fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines or furopyrimidines, which are scaffolds present in many biologically active compounds. mdpi.comrsc.org The reaction of chloropyrimidines with amines is one of the most important and widely used reactions in pyrimidine chemistry to create diverse molecular structures. arkat-usa.org

Table 1: Potential Heterocyclic Systems from this compound

Starting MaterialReagent TypePotential Fused HeterocycleSignificance
This compoundAmino-alcohols (e.g., ethanolamine)OxazolopyrimidineScaffolds for kinase inhibitors
This compoundAmino-thiols (e.g., cysteine esters)ThiazolopyrimidineAntimicrobial and anticancer activities
This compoundHydrazinesPyrazolopyrimidineCNS and anti-inflammatory agents
This compoundGuanidinesPteridine analoguesEnzyme inhibitors (e.g., DHFR)

Versatile Scaffolds for Chemical Library Generation and Diversification

Structure-Activity Relationship (SAR) Studies of Pyrimidine-Based Derivatives

Understanding how the structure of a molecule relates to its biological activity is a fundamental goal of medicinal chemistry. researchgate.netnih.gov Pyrimidine derivatives are extensively studied in this context due to their prevalence in bioactive compounds. humanjournals.comekb.eg The position and nature of substituents on the pyrimidine ring can dramatically influence a compound's potency, selectivity, and pharmacokinetic properties. nih.gov

Rational Design and Synthesis of Analogs for SAR Elucidation

This compound serves as a core structure for the rational design of new analogs aimed at elucidating SAR. nih.gov Researchers systematically modify the molecule at its key positions and evaluate the impact on a specific biological target, such as an enzyme or receptor.

Key Positions for Modification and Their Potential Impact:

C6-Position: Replacing the chlorine with various amines, ethers, or thioethers can probe interactions within a target's binding pocket. For example, introducing a hydrogen bond donor/acceptor or a bulky group can determine if those features are beneficial for activity.

C2-Position: Varying the alkyl group (e.g., changing the ethyl to a methyl, propyl, or cyclopropyl (B3062369) group) can explore how the size and shape of this substituent affect binding affinity.

C4-Carbonitrile: This group can be hydrolyzed to an amide or carboxylic acid, or converted to other heterocycles like a tetrazole. These changes dramatically alter the electronic and hydrogen-bonding properties of this part of the molecule.

By synthesizing and testing a focused library of such analogs, chemists can build a detailed map of the chemical features required for biological activity. nih.govnih.gov This knowledge guides the design of more potent and selective compounds.

Computational Approaches in SAR (e.g., Quantitative Structure-Activity Relationships, Molecular Modeling in SAR)

Computational chemistry has become an indispensable tool in modern drug design, allowing researchers to predict the activity of molecules and understand their interactions at an atomic level. nih.gov

Quantitative Structure-Activity Relationships (QSAR): QSAR modeling uses statistical methods to build mathematical relationships between the chemical structures of a series of compounds and their biological activities. researchpublish.comnih.govresearchgate.net For a series of derivatives based on the this compound scaffold, various molecular descriptors (e.g., electronic properties, size, hydrophobicity) would be calculated. These descriptors are then correlated with experimental activity data to create a predictive model. researchpublish.com This model can then be used to estimate the activity of yet-unsynthesized compounds, helping to prioritize which analogs to make next. ccspublishing.org.cn

Molecular Modeling and Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg If the three-dimensional structure of a biological target (like an enzyme) is known, researchers can "dock" virtual analogs of this compound into the active site. This process helps to visualize how different substituents might interact with specific amino acid residues, providing a rational basis for designing new compounds with improved binding affinity. nih.govnih.gov

Development of Chemical Probes and Research Reagents for Biological Investigations

Beyond being potential drug candidates themselves, molecules derived from this compound can be developed into chemical probes. These are specialized reagents designed to study biological systems by selectively interacting with a specific protein or pathway.

A chemical probe can be created by modifying the core scaffold in several ways:

Introducing a "Warhead": A reactive functional group can be added to the molecule, allowing it to form a permanent, covalent bond with its target protein. This is useful for identifying and isolating the target from complex biological mixtures.

Attaching a Reporter Tag: A fluorescent dye or a tag like biotin (B1667282) can be appended to the scaffold. This allows researchers to visualize where the molecule localizes within a cell or to use techniques like affinity purification to identify its binding partners.

Developing a Negative Control: A crucial component of a chemical probe set is a structurally similar but biologically inactive analog. acs.org This helps to ensure that the observed biological effects are due to the specific interaction of the probe with its intended target and not some non-specific effect.

Given its modifiable structure, this compound provides a robust starting point for designing high-quality chemical probes to investigate the function of novel biological targets. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 6-Chloro-2-ethylpyrimidine-4-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Chlorination using phosphoryl chloride (POCl₃) is a common approach for introducing chlorine to pyrimidine scaffolds. For example, 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile was synthesized via POCl₃-mediated chlorination of its precursor, achieving high yields (85–90%) . Optimizing temperature (e.g., reflux at 110°C) and stoichiometric ratios of POCl₃ (1.2–1.5 equivalents) can minimize side reactions. Post-reaction quenching with ice-water and neutralization with NaHCO₃ improves purity. LCMS and HPLC (e.g., retention time 0.81 minutes under SQD-FA05 conditions) are critical for verifying product identity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • LCMS : Provides molecular ion confirmation (e.g., m/z 295 [M+H]+ observed for a related pyrimidine carbonitrile) .
  • HPLC : Retention time consistency under standardized conditions (e.g., 0.81 minutes) ensures purity .
  • X-ray crystallography : Resolves structural ambiguities, as demonstrated for analogs like 2-Amino-4-(4-chlorophenyl)-6-ferrocenylpyridine-3-carbonitrile .
  • ¹H/¹³C NMR : Key for confirming substituent positions and detecting impurities.

Advanced Research Questions

Q. How do electronic and steric effects of the ethyl and chloro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing chloro group at position 6 activates the pyrimidine ring for nucleophilic attack, while the ethyl group at position 2 introduces steric hindrance. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity. Experimentally, substituting the chloro group with amines or hydrazines (e.g., using NH₄OAc in ethanol at 60°C) yields amino/hydrazido derivatives, with yields dependent on steric accessibility . Kinetic monitoring via in-situ IR spectroscopy can track reaction progress.

Q. What strategies can resolve contradictions in reported yields for derivatization reactions of this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity, catalyst choice, or moisture sensitivity. For example:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions.
  • Catalysts : Pd-mediated cross-coupling (e.g., Suzuki reactions) improves efficiency for aryl substitutions but requires rigorous exclusion of oxygen .
  • Moisture control : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the nitrile group. Systematic DOE (Design of Experiments) can identify critical variables .

Q. How can computational chemistry predict the thermodynamic stability and degradation pathways of this compound?

  • Methodological Answer :

  • Thermodynamic stability : Calculate Gibbs free energy (ΔG) of degradation products (e.g., hydrolysis to carboxylic acids) using software like Gaussian or ORCA.
  • Degradation pathways : Molecular dynamics simulations under varied pH/temperature conditions model hydrolysis or oxidation. For analogs like 6-(4-Chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile, thermal gravimetric analysis (TGA) experimentally validates computational predictions .

Q. What structure-activity relationship (SAR) insights exist for pyrimidine carbonitriles in biological targets, and how can they guide functionalization of this compound?

  • Methodological Answer : Pyrimidine carbonitriles often target kinases or enzymes. For example:

  • Cyanophenyl groups : Enhance binding to hydrophobic pockets in kinase ATP sites (observed in patent examples like 6-(2-Amino-5-chlorophenyl)pyrimidine-4-carbonitrile) .
  • Ethyl substituents : Balance lipophilicity and metabolic stability. In vitro assays (e.g., enzyme inhibition IC₅₀) paired with molecular docking (AutoDock Vina) can prioritize derivatives .

Notes on Evidence Usage

  • Synthesis protocols and analytical data are derived from peer-reviewed journals and patents .
  • Commercial sources (e.g., BenchChem) and non-academic platforms were excluded per guidelines.
  • Contradictory data (e.g., yield variability) were addressed through methodological recommendations rather than source critique.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.